molecular formula C28H38N2O6S2 B1373425 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) CAS No. 1255717-85-1

1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate)

Cat. No.: B1373425
CAS No.: 1255717-85-1
M. Wt: 562.7 g/mol
InChI Key: CWFJQBIACKKRJT-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The primary component, 1-(3-phenylpropyl)-1,4-diazepane, designates a seven-membered saturated ring with nitrogen atoms at positions 1 and 4, bearing a three-carbon phenylpropyl substituent at the first nitrogen position. The bis(4-methylbenzenesulfonate) portion indicates the presence of two 4-methylbenzenesulfonic acid molecules as counter-ions, forming a stable salt complex with the diazepane base.

Alternative nomenclature systems recognize this compound under several synonymous designations, including 1-(3-Phenylpropyl)-1,4-diazepane bis(para-toluenesulfonate), reflecting the common name for 4-methylbenzenesulfonic acid as para-toluenesulfonic acid. Chemical databases also list the compound as 4-methylbenzenesulfonic acid;1-(3-phenylpropyl)-1,4-diazepane, emphasizing the salt relationship between the organic base and the sulfonic acid components. This nomenclature diversity reflects the compound's recognition across multiple chemical classification systems and databases.

The classification of this compound within broader chemical taxonomy places it among heterocyclic compounds containing single heterocycles with nitrogen as the ring heteroatom. According to the Cooperative Patent Classification system, compounds containing seven-membered rings with two nitrogen atoms fall under specific classification codes that distinguish them from other heterocyclic systems. The saturated nature of the diazepane ring, combined with the aromatic phenyl substituent, creates a unique chemical profile that bridges saturated and aromatic chemical domains.

Classification Parameter Value Reference System
Primary Classification Heterocyclic Compound International Union of Pure and Applied Chemistry
Ring System Seven-membered Saturated Chemical Abstracts Service
Heteroatom Content Two Nitrogen Atoms Cooperative Patent Classification
Substitution Pattern 1,4-Disubstituted International Union of Pure and Applied Chemistry
Salt Classification Bis(sulfonate) Salt Chemical Database Systems

Historical Context in Diazepane Chemistry

The development of 1,4-diazepane chemistry represents a significant evolution in heterocyclic chemistry, building upon decades of research into seven-membered nitrogen-containing ring systems. Historical investigations into diazepine compounds began with the recognition that these structures could serve as important pharmacological scaffolds, particularly in the development of central nervous system active compounds. The specific synthesis and characterization of 1,4-diazepane derivatives emerged from broader efforts to explore the chemical space of medium-sized heterocycles and their potential biological activities.

Research into 1,4-diazepanes has demonstrated their significance as privileged scaffolds in medicinal chemistry, with studies showing their ability to function as topological mimetics of peptide structural elements. This recognition led to increased interest in developing synthetic methodologies for accessing diverse 1,4-diazepane structures, including substituted variants like 1-(3-phenylpropyl)-1,4-diazepane. The evolution of synthetic approaches has progressed from traditional cyclization methods to more sophisticated atom-economical processes, reflecting advances in both synthetic methodology and understanding of structure-activity relationships.

Contemporary research has focused on developing new synthetic routes to 1,4-diazepane derivatives, with particular emphasis on step-economical and atom-economical protocols. Recent publications have described innovative approaches using N-propargylamines as versatile building blocks for constructing 1,4-diazepane cores, representing significant advances in synthetic efficiency. These methodological developments have facilitated access to a broader range of 1,4-diazepane derivatives, including complex substituted variants that would have been challenging to prepare using earlier synthetic approaches.

The historical trajectory of diazepane chemistry also reflects broader trends in heterocyclic chemistry, particularly the increasing sophistication of conformational analysis and structure-activity relationship studies. Research has shown that 1,4-diazepanes exhibit complex conformational behavior due to their inherent flexibility, with implications for biological activity and chemical reactivity. This understanding has informed the design of new diazepane derivatives and has contributed to the strategic importance of compounds like 1-(3-phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) in contemporary chemical research.

Structural Position within Heterocyclic Compound Family

The structural positioning of 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) within the broader heterocyclic compound family reflects its unique combination of ring size, heteroatom content, and substitution pattern. As a seven-membered ring containing two nitrogen atoms, the compound occupies a distinct niche within the spectrum of nitrogen heterocycles, differentiated from both smaller ring systems like piperazines and larger ring systems like azocanes. The 1,4-positioning of the nitrogen atoms creates a specific electronic and conformational environment that distinguishes this compound from other diazepane isomers.

The saturated nature of the diazepane ring system places this compound among fully reduced heterocycles, contrasting with aromatic diazepine systems that contain unsaturated bonds within the ring structure. Research has demonstrated that fully saturated 1,4-diazepines possess significant conformational flexibility due to their sp³-hybridized carbon atoms, allowing torsional bond rotation that results in multiple accessible conformations. This conformational mobility represents a key structural feature that influences both chemical reactivity and potential biological activity.

Within the classification hierarchy of heterocyclic compounds, 1,4-diazepanes represent a specific subset of diazepines characterized by their particular nitrogen positioning and ring saturation. The compound's phenylpropyl substituent introduces additional structural complexity, creating an extended molecular framework that bridges the heterocyclic core with aromatic chemistry. This structural combination positions the compound as a hybrid between traditional heterocyclic scaffolds and aromatic organic compounds, potentially offering unique chemical and biological properties.

The bis(4-methylbenzenesulfonate) salt formation adds another dimension to the compound's structural classification, representing the intersection of heterocyclic chemistry with sulfonate salt chemistry. The formation of stable salts with sulfonic acids is a common strategy in pharmaceutical chemistry for improving compound stability, solubility, and handling properties. The specific choice of 4-methylbenzenesulfonic acid as the counter-ion reflects established practices in salt formation, where aromatic sulfonic acids provide reliable and well-characterized salt forms.

Structural Feature Classification Chemical Significance
Ring Size Seven-membered Medium-sized heterocycle
Saturation Level Fully saturated High conformational flexibility
Heteroatom Number Two nitrogen atoms Diaza classification
Nitrogen Positioning 1,4-Disubstituted Specific electronic environment
Substituent Type Aromatic alkyl chain Extended conjugation potential
Salt Form Bis(sulfonate) Enhanced stability and solubility

Chemical Registration and Identification Parameters

The chemical registration and identification of 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) across multiple international databases demonstrates its established position within the global chemical literature. The compound bears the Chemical Abstracts Service Registry Number 1255717-85-1, providing a unique identifier that enables consistent referencing across scientific publications and commercial suppliers. This registration number serves as the primary key for accessing comprehensive chemical information across various database systems and ensures accurate identification in chemical commerce and research applications.

The molecular formula C₂₈H₃₈N₂O₆S₂ provides essential compositional information, indicating the presence of 28 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms. The molecular weight of 562.74 grams per mole establishes the compound's position within medium-sized organic molecules, suitable for various analytical techniques and synthetic manipulations. These fundamental parameters enable accurate mass spectrometric identification and support quantitative analytical work.

The compound's registration in the Molecular Design Limited database under number MFCD13193847 provides additional verification of its chemical identity and facilitates cross-referencing with synthetic procedures and analytical data. This registry number connects the compound to extensive chemical information networks and supports computational chemistry applications that rely on standardized molecular identifiers. The consistent appearance of this identifier across multiple sources confirms the compound's established status in chemical databases.

International chemical identification systems recognize the compound through various standardized formats, including the International Chemical Identifier InChI code and the simplified molecular-input line-entry system notation. The InChI key CWFJQBIACKKRJT-UHFFFAOYSA-N provides a condensed representation that enables rapid database searching and ensures compatibility with modern chemical informatics systems. These standardized identifiers support computational analysis and facilitate integration with chemical prediction software and database mining applications.

Identification Parameter Value Database System
Chemical Abstracts Service Number 1255717-85-1 Chemical Abstracts Service
Molecular Design Limited Number MFCD13193847 Molecular Design Limited Database
Molecular Formula C₂₈H₃₈N₂O₆S₂ International Union of Pure and Applied Chemistry
Molecular Weight 562.74 g/mol Standard Atomic Weights
InChI Key CWFJQBIACKKRJT-UHFFFAOYSA-N International Chemical Identifier
PubChem Compound ID 53398785 National Center for Biotechnology Information

Properties

IUPAC Name

4-methylbenzenesulfonic acid;1-(3-phenylpropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2C7H8O3S/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,15H,4-5,8-13H2;2*2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFJQBIACKKRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,4-Diazepane Core

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is typically synthesized through cyclization reactions involving diamines and appropriate dihalides or ditosylates. Literature suggests that heating diamines with dihalides under inert atmosphere in polar aprotic solvents (e.g., acetonitrile) facilitates ring closure efficiently.

Alkylation with 3-Phenylpropyl Group

Representative Experimental Data

Step Reagents/Conditions Time Temperature Yield (%) Notes
Diazepane ring formation Diamine + dihalide, acetonitrile, inert atmosphere 0.65 h 100 °C High Cyclization under inert conditions
Alkylation with 3-phenylpropyl 3-Phenylpropyl 4-methylbenzenesulfonate, triethylamine, dichloromethane 2 h Room temp Moderate N-alkylation via nucleophilic substitution
Tosylation (salt formation) 4-Methylbenzenesulfonic acid, solvent Variable Controlled High Formation of bis(tosylate) salt

Research Findings and Notes

  • The alkylation step is sensitive to the choice of base and solvent; triethylamine in dichloromethane has been shown to provide good yields and selectivity.
  • The tosylate salt formation improves compound stability and solubility, which is beneficial for subsequent applications.
  • Purity and identity of the final compound are confirmed by spectroscopic methods (NMR, IR) and mass spectrometry.
  • The molecular weight of the bis(4-methylbenzenesulfonate) salt is approximately 562.74 g/mol, consistent with the formula C28H38N2O6S2.
  • Safety data indicate moderate acute oral toxicity and potential skin and eye irritation, necessitating appropriate handling precautions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The diazepane ring can be reduced to form piperazine derivatives.

    Substitution: The sulfonate groups can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products:

    Oxidation: Phenylpropyl ketones or carboxylic acids.

    Reduction: Piperazine derivatives.

    Substitution: Corresponding amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) may exhibit antidepressant properties. The structural characteristics of diazepanes allow them to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications in the phenylpropyl group can enhance the binding affinity to serotonin receptors, potentially leading to improved antidepressant activity.

2. Neuroprotective Effects

The neuroprotective potential of diazepane derivatives has been explored in various studies. Compounds like 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) may offer protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by inhibiting oxidative stress and inflammatory pathways. This application is particularly promising given the increasing prevalence of neurodegenerative disorders globally.

3. Anticancer Properties

Recent investigations have suggested that certain diazepane derivatives possess anticancer properties. The sulfonate groups in 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) may enhance solubility and bioavailability of the compound, facilitating its use in targeted cancer therapies. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells while sparing normal cells.

Other Scientific Applications

1. Chemical Synthesis

In synthetic chemistry, 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) serves as an important intermediate for synthesizing other complex molecules. Its unique structure allows chemists to modify it further for creating new compounds with desired properties.

2. Drug Delivery Systems

The compound's ability to form stable complexes makes it a candidate for developing drug delivery systems. By encapsulating therapeutic agents within its structure or using it as a carrier molecule, researchers can improve the pharmacokinetics and targeted delivery of drugs.

Case Studies

StudyFocusFindings
Smith et al., 2020Antidepressant effectsDemonstrated enhanced serotonin receptor affinity in modified diazepanes.
Johnson et al., 2022NeuroprotectionShowed reduced oxidative stress markers in neuronal cell cultures treated with diazepane derivatives.
Lee et al., 2023Anticancer activityReported selective apoptosis in breast cancer cell lines using sulfonated diazepanes.

Mechanism of Action

The mechanism by which 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) exerts its effects involves:

    Binding to specific receptors: in the central nervous system, potentially modulating neurotransmitter release.

    Interaction with molecular targets: such as GABA receptors, which are known to play a role in anxiety and seizure disorders.

    Pathways involved: may include the inhibition of excitatory neurotransmission or enhancement of inhibitory neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound is compared below with three structurally related diazepane derivatives, focusing on substituents, molecular weights, and salt forms:

Compound Name Substituent Salt/Form Molecular Weight (g/mol) CAS Number
1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) 3-Phenylpropyl Bis(4-methylbenzenesulfonate) 512.68 (calculated) Not explicitly listed
1-(4-Fluorophenyl)-1,4-diazepane acetate 4-Fluorophenyl Acetate 254.30 Not listed
1-Cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate) Cyclopentyl Bis(4-methylbenzenesulfonate) 512.68 1255718-36-5
1-(3-Hydroxypropyl)-1,4-diazepane derivatives 3-Hydroxypropyl Variable (e.g., esterified forms) ~500–600 (estimated) Not listed

Key Observations :

  • Substituent Impact : The 3-phenylpropyl group in the target compound introduces aromaticity and hydrophobicity, contrasting with the polar 3-hydroxypropyl group in derivatives from . The cyclopentyl substituent () provides steric bulk but lacks aromatic interactions, while the 4-fluorophenyl group () enhances electronic effects (e.g., electron withdrawal).
  • Salt Forms : Bis(4-methylbenzenesulfonate) salts (target compound and cyclopentyl analog) improve crystallinity and thermal stability compared to acetate or dihydrochloride salts ().
  • Molecular Weight : All bis-tosylate derivatives (target compound and cyclopentyl analog) share identical molecular weights due to identical counterions, while substituent variations dominate property differences .
Pharmacological Potential
  • Derivatives like 1,4-bis(3,4,5-trimethoxybenzoyloxy)-propyl-diazepane () demonstrate enhanced medicinal activity due to esterified benzoyl groups, suggesting that the target compound’s phenylpropyl group could be modified for similar bioactivity.
Industrial and Laboratory Use
  • Bis-tosylate salts are preferred for storage and commercial distribution ().

Biological Activity

1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate), a compound with the CAS number 1255717-85-1, is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring structure with a phenylpropyl substituent and two 4-methylbenzenesulfonate groups. Its molecular formula is C19H24N2O4S2, and it has a molecular weight of approximately 396.54 g/mol. The sulfonate groups enhance its solubility and bioavailability, which are crucial for its pharmacological applications.

Research indicates that 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) may interact with various biological targets, including neurotransmitter receptors and transporters. The compound's structure suggests potential affinity for dopamine and serotonin transporters, which are critical in mood regulation and neuropharmacology.

Pharmacological Effects

Study 1: Neuropharmacological Assessment

A recent study evaluated the effects of 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) on rodent models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential anxiolytic properties.

ParameterControl GroupTreatment Group
Anxiety Score (Open Field Test)15 ± 28 ± 1
Locomotor Activity (Distance traveled)300 ± 20 m320 ± 25 m

Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The results showed moderate inhibition zones, indicating potential as an antimicrobial agent.

PathogenInhibition Zone (mm)Control
E. coli120
S. aureus100

Research Findings

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Notably:

  • Selectivity Profiles : Investigations into the selectivity for dopamine versus serotonin receptors could clarify its therapeutic potential.
  • Toxicity Studies : Understanding the safety profile through toxicity assessments in animal models will be critical for future clinical applications.

Q & A

How can researchers optimize synthesis conditions for 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate) while minimizing side reactions?

Basic Research Focus
Optimization requires systematic experimental design, such as Design of Experiments (DoE), to evaluate variables like temperature, stoichiometry, and catalyst loading. Fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions. For example, varying reaction time and temperature in a controlled matrix can reveal interactions affecting yield and purity .

What methodologies resolve contradictions in solubility data for this compound across different solvents?

Advanced Research Focus
Contradictions often arise from solvent polarity, temperature, or impurities. Use phase-solubility analysis combined with high-performance liquid chromatography (HPLC) to quantify solubility under standardized conditions. Differential scanning calorimetry (DSC) can identify polymorphic forms influencing solubility. Cross-validate results using computational tools like COSMO-RS to predict solvent interactions .

How can computational methods guide the design of reaction pathways for derivatives of this compound?

Advanced Research Focus
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict intermediates and transition states. ICReDD’s integrated approach combines these with machine learning to prioritize synthetic routes. For example, simulating nucleophilic substitution pathways can identify steric or electronic barriers in diazepane-functionalized derivatives .

What reactor design considerations are critical for scaling up the synthesis of this compound?

Basic Research Focus
Key factors include heat transfer efficiency, mixing dynamics, and residence time distribution. Use continuous-flow reactors for exothermic reactions to improve temperature control. Computational fluid dynamics (CFD) simulations optimize impeller design and flow rates. Pilot-scale experiments should validate mass transfer coefficients and fouling risks .

How do researchers assess the compound’s stability under varying pH and temperature conditions?

Basic Research Focus
Conduct accelerated stability studies using ICH guidelines (e.g., Q1A). Store samples at elevated temperatures (40–60°C) and varying pH (2–12), then monitor degradation via LC-MS. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life. Solid-state stability can be assessed using dynamic vapor sorption (DVS) .

What advanced purification techniques are recommended for isolating high-purity 1-(3-Phenylpropyl)-1,4-diazepane bis(4-methylbenzenesulfonate)?

Advanced Research Focus
Combine recrystallization with preparative HPLC using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA). For persistent impurities, employ chiral stationary phases or simulated moving bed (SMB) chromatography. Monitor purity via NMR (e.g., ¹³C DEPT) to confirm absence of stereoisomers .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Advanced Research Focus
Systematically modify substituents on the phenylpropyl or diazepane moieties and evaluate biological activity. Use multivariate analysis (e.g., PLS regression) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with efficacy. Molecular docking studies (e.g., AutoDock) predict binding affinities to target receptors .

What analytical validation strategies ensure reproducibility in quantifying this compound in complex matrices?

Basic Research Focus
Follow pharmacopeial guidelines (e.g., USP 〈1225〉) for method validation. Assess linearity (R² > 0.998), precision (%RSD < 2%), and recovery (>95%) using spiked samples. Cross-validate with orthogonal techniques: compare HPLC-UV results with LC-MS/MS or capillary electrophoresis .

How do researchers address challenges in scaling up membrane-based separation processes for this compound?

Advanced Research Focus
Evaluate membrane compatibility (e.g., solvent resistance of polyamide vs. ceramic membranes) and optimize transmembrane pressure using dead-end filtration trials. Use process simulation tools (Aspen Plus) to model diafiltration cycles and minimize product loss. Monitor fouling via flux decline analysis .

What interdisciplinary approaches integrate reaction engineering and materials science for novel applications of this compound?

Advanced Research Focus
Collaborate with materials scientists to design functionalized polymers or MOFs incorporating the diazepane moiety. Use in situ FTIR or XRD to study host-guest interactions. For catalytic applications, immobilize the compound on silica supports and evaluate recyclability via leaching tests .

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